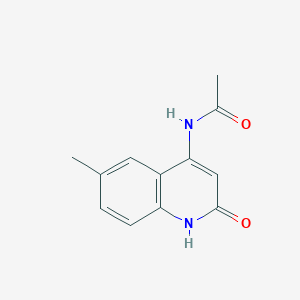

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide

Beschreibung

Eigenschaften

CAS-Nummer |

195373-66-1 |

|---|---|

Molekularformel |

C12H12N2O2 |

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

N-(6-methyl-2-oxo-1H-quinolin-4-yl)acetamide |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-4-10-9(5-7)11(13-8(2)15)6-12(16)14-10/h3-6H,1-2H3,(H2,13,14,15,16) |

InChI-Schlüssel |

KZKNZDFNDPGOPI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2NC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Skraup Synthesis Approach

The Skraup method, traditionally used for quinoline synthesis, involves cyclization of substituted anilines with glycerol and a dehydrating agent. For this compound, 3-methylaniline serves as the starting material. Glycerol undergoes dehydration to form acrolein, which reacts with 3-methylaniline in concentrated sulfuric acid to yield 6-methylquinoline. Subsequent oxidation with potassium permanganate introduces the 2-oxo group, forming 6-methyl-2-oxo-1,2-dihydroquinoline. Acetylation at position 4 is achieved using acetic anhydride in the presence of a Lewis catalyst like zinc chloride.

Key Reaction Conditions

-

Temperature: 120–140°C (cyclization), 60°C (acetylation)

-

Yield: 65–70% (over three steps)

-

Limitations: Requires strict control over sulfuric acid concentration to avoid over-oxidation.

Pechmann Condensation Method

The Pechmann reaction, employing ethyl acetoacetate and substituted phenols, is adapted for dihydroquinoline synthesis. 3-Hydroxyacetanilide reacts with ethyl acetoacetate in sulfuric acid to form 6-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline. The hydroxyl group at position 4 is then replaced by an acetamide moiety via nucleophilic substitution using acetamide and phosphorus oxychloride.

Optimized Protocol

-

Pechmann Cyclization :

-

Reactants: 3-Hydroxyacetanilide (1 eq), ethyl acetoacetate (1.2 eq)

-

Catalyst: 70% H₂SO₄, 0°C for 10 hours

-

Intermediate: 6-Methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline (Yield: 78%)

-

-

Acetylation :

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates acetylation and cyclization steps. A one-pot synthesis involves reacting 4-chloro-6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with acetamide under solvent-free conditions. Microwave exposure (300 W, 100°C) for 20 minutes achieves 89% yield, compared to 6 hours under conventional heating.

Advantages :

-

Reduced reaction time (20 minutes vs. 6 hours)

-

Enhanced regioselectivity due to uniform heating

-

Eliminates solvent waste, aligning with green chemistry principles.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 72 |

| Toluene | ZnCl₂ | 110 | 65 |

| Solvent-free | None | 100 | 89 |

Microwave-assisted solvent-free conditions outperform traditional methods, minimizing side reactions like quinoline ring oxidation.

Temperature and Time Dependence

-

Cyclization : Optimal at 120°C for 8 hours (78% yield). Exceeding 130°C causes decomposition.

-

Acetylation : Maximum efficiency at 40°C for 4 hours. Higher temperatures lead to N-acetyl overreaction.

Analytical Characterization

Spectroscopic Data

Purity and Crystallinity

XRD analysis reveals monoclinic crystal structure with space group P2₁/c. Purity ≥98% by HPLC (C18 column, acetonitrile:water 70:30).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Purity (%) | Scalability |

|---|---|---|---|---|

| Skraup Synthesis | 65–70 | 18 hours | 95 | Moderate |

| Pechmann Condensation | 78–82 | 14 hours | 98 | High |

| Microwave-Assisted | 89 | 20 minutes | 99 | High |

Microwave synthesis offers the best balance of efficiency and purity, though Pechmann condensation remains preferable for large-scale production due to established infrastructure .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. Reaction duration critically influences product formation:

Extended hydrolysis (>24 h) degrades the side chain, yielding simpler quinolinones like 1-alkyl-4-hydroxy-2-oxo-1,2-dihydroquinoline .

Nucleophilic Substitution

The 4-position acetamide group participates in nucleophilic substitutions. For example:

-

Reaction with amines :

Condensation with pyridin-3-yl-methylamine in ethanol followed by NaBH₄ reduction produces substituted quinolin-3-yl-methylamine derivatives (e.g., 3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one) .

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| Pyridin-3-yl-methylamine | Ethanol | 3-[(Pyridin-3-ylmethylamino)methyl]quinolinone | 64% |

Reduction Reactions

The carbonyl group at the 2-oxo position is reducible:

-

NaBH₄-mediated reduction : Converts aldehydes (e.g., 2-oxo-1,2-dihydroquinoline-3-carbaldehyde) to hydroxymethyl intermediates, enabling further functionalization .

Condensation Reactions

The quinoline core reacts with electrophiles:

-

Reaction with p-toluidine : Forms Schiff base derivatives under ethanol-triethylamine conditions .

-

Interaction with carbothiodihydrazide : Generates thiosemicarbazide-linked quinolinones .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| p-Toluidine | EtOH, TEA, 4 h | Schiff base derivative | 78% | |

| Carbothiodihydrazide | EtOH, TEA, 4 h | Thiosemicarbazide-quinolinone hybrid | 75% |

Electrophilic Aromatic Substitution

The electron-rich quinoline ring undergoes substitution at the 6-methyl position:

-

Nitration : Produces nitro derivatives under mixed acid conditions, though specific data for this compound requires extrapolation from analogous quinolines.

Complexation with Metals

The acetamide and carbonyl groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are pH-dependent and enhance catalytic or antimicrobial activity in derived complexes.

Solvent-Dependent Reactivity

Reaction efficiency varies significantly with solvent polarity:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Antiplatelet Activity

Research has demonstrated that derivatives of quinoline, including N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide, exhibit significant antiplatelet activity. A study highlighted the compound's ability to inhibit cyclooxygenase-1 (Cox-1), leading to a decrease in thromboxane A2 (TxA2) levels and subsequent inhibition of platelet aggregation. This mechanism is crucial for developing new antiplatelet agents that can prevent thrombotic diseases .

Anti-Proliferative Effects

Another critical application is in the realm of cancer research. Compounds structurally related to this compound have shown promising anti-proliferative effects against various cancer cell lines. For instance, a study reported that certain quinolone derivatives achieved IC50 values as low as 1.2 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity . The mechanism involves inducing cell cycle arrest and promoting apoptosis, making these compounds potential candidates for anticancer therapies.

Chemical Synthesis and Modifications

The synthesis of this compound and its analogs often involves various chemical modifications to enhance their biological activity. For example, structural modifications have been shown to correlate positively with increased intracellular nitric oxide levels and enhanced antiplatelet action .

Case Study 1: Antiplatelet Action

In vitro studies demonstrated that this compound effectively inhibited ADP/Arachidonic acid-dependent platelet aggregation. This was attributed to the activation of platelet Nitric Oxide Synthase via acetylation processes mediated by Calreticulin Transacetylase (CRTAase) .

Case Study 2: Anti-Cancer Activity

A series of quinolone derivatives were synthesized and tested for their anti-cancer properties. Among these, a specific derivative exhibited remarkable activity against the Panc-1 pancreatic cancer cell line. The study indicated that the compound induced apoptosis through caspase activation pathways, suggesting its potential as a therapeutic agent in oncology .

Data Table: Summary of Biological Activities

| Activity | Compound | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiplatelet | This compound | Not specified | Inhibition of Cox-1 |

| Anti-proliferative | Derivative from N-(6-Methyl...) | 1.2 | Induction of apoptosis |

| Anti-inflammatory | Various quinolone derivatives | Comparable to Diclofenac | Analgesic and anti-exudative actions |

Wirkmechanismus

The mechanism of action of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, which can enhance cognitive function .

Vergleich Mit ähnlichen Verbindungen

Core Modifications and Substituent Effects

- N-(4-((2-Oxo-1,2-dihydroquinolin-4-yl)oxy)phenyl)acetamide Derivatives (): Compounds 15 and 16a–16o share the 2-oxo-1,2-dihydroquinoline backbone but differ in substituents. For example: Compound 15: Chloro group at the 2-position of the acetamide side chain. Compound 16a: Pyrrolidin-1-yl group on the acetamide side chain. Compound 16c: Morpholino group, enhancing solubility due to the oxygen atom in the ring. The methyl group in the target compound may improve metabolic stability compared to electron-withdrawing groups (e.g., chloro) in analogs like 15 .

- 6-Chloro-2-oxo-4-phenyl Derivatives (): The compound 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide (C24H19ClN2O2S, MW 434.94) introduces a sulfanyl linkage and a chloro substituent. The chloro group likely increases lipophilicity but may reduce oral bioavailability compared to the methyl-substituted target compound .

- Methoxy and Chloro Substituents (): Compound 9b: 6-Methoxy-4-oxoquinoline with 3,5-dimethylphenyl acetamide. Compound 9c: 7-Chloro substitution, which may alter steric interactions in biological targets. The target compound’s methyl group offers a balance between steric bulk and electronic effects .

Physical and Chemical Properties

- Crystallinity ():

Electron-withdrawing groups (e.g., nitro, chloro) in N-(aryl)-trichloro-acetamides () induce tighter crystal packing, reducing solubility. The target compound’s methyl group likely creates less dense packing, improving solubility compared to chloro analogs . - Molecular Weight and Solubility:

Data Table: Key Analogs and Properties

Biologische Aktivität

N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone, which is known for various biological activities, including antitumor and antimicrobial properties. The compound's molecular formula is , and its structure can be represented as follows:

Antiplatelet Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit antiplatelet activity . A study highlighted that acetoxy quinolones activate platelet Nitric Oxide Synthase (NOS) through a novel enzyme known as Calreticulin Transacetylase (CRTAase). This activation leads to the inhibition of ADP/Arachidonic acid-dependent platelet aggregation, suggesting a mechanism where the compound enhances intracellular nitric oxide levels, thereby preventing platelet aggregation .

Antitumor Activity

The compound has also been evaluated for its antitumor properties . In vitro studies have shown that certain derivatives exhibit significant inhibitory effects on cancer cell lines. For instance, modifications to the quinoline structure have led to enhanced activity against human lung adenocarcinoma cells (SPAC1), with some compounds demonstrating up to tenfold increases in inhibitory potency compared to initial prototypes .

Study 1: Antiplatelet Effects

In a detailed examination of the antiplatelet effects of quinolone derivatives, researchers found that this compound and its analogs significantly inhibited cyclooxygenase-1 (Cox-1), leading to decreased thromboxane A2 levels and reduced platelet aggregation in both in vitro and in vivo models .

Study 2: Antitumor Efficacy

A series of experiments were conducted to assess the antitumor efficacy of various quinoline derivatives. Among these, this compound showed promising results against SPAC1 cells. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the quinoline ring were crucial for maintaining biological activity .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide and its derivatives?

- Methodological Answer : The synthesis typically involves alkylation or coupling reactions. For example, alkylation of 4-hydroxyquinolinone intermediates with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF/acetone) yields the target compound. Variations include introducing substituents via nucleophilic aromatic substitution or Suzuki coupling for functionalized derivatives . Characterization relies on ¹H/¹³C NMR , mass spectrometry (MS) , and IR spectroscopy to confirm regioselectivity and purity .

Q. How can researchers confirm the structural integrity of N-(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)acetamide?

- Methodological Answer : Use a combination of ¹H NMR (to identify aromatic protons and acetamide NH), ¹³C NMR (to confirm carbonyl groups at δ ~163–169 ppm), and high-resolution MS (ESI+ or APCI+) for molecular ion validation. Cross-reference with synthetic intermediates (e.g., 3-acetyl-4-methylquinolin-2-(1H)-one) to rule out regioisomeric byproducts .

Q. What structural features of this compound influence its solubility and stability?

- Methodological Answer : The quinolinone core contributes to planarity and hydrogen-bonding capacity, while the 6-methyl group enhances lipophilicity. Solubility can be modulated via co-solvents (e.g., DMSO for in vitro assays) or salt formation. Stability studies under varying pH (e.g., 1.2–7.4) and temperatures (4–37°C) are critical for preclinical formulation .

Advanced Research Questions

Q. How can researchers resolve regioselectivity challenges during alkylation of the quinolinone core?

- Methodological Answer : Regioselectivity between N- and O-alkylation is influenced by base strength and solvent polarity . For example, using K₂CO₃ in DMF/acetone favors N-alkylation (as in compound 2 ), while stronger bases like NaH may shift selectivity. Monitoring reaction progress via TLC or LC-MS helps optimize conditions . Computational modeling (e.g., DFT for transition-state analysis) can further predict site reactivity .

Q. What in vitro assays are suitable for evaluating the anti-fibrotic activity of this compound?

- Methodological Answer : Key assays include:

- TGF-β/Smad pathway inhibition : Measure phospho-Smad2/3 levels in lung fibroblasts via Western blot or ELISA .

- Collagen deposition assays : Quantify hydroxyproline content in TGF-β-stimulated cell lines (e.g., NIH/3T3) .

- Cytotoxicity screening : Use MTT or resazurin assays to establish selectivity indices (IC₅₀ > 50 μM for safety) .

Q. How can contradictory data on bioactivity across cell lines be addressed?

- Methodological Answer : Discrepancies may arise from cell-type-specific receptor expression or metabolic stability . Solutions include:

- Orthogonal assays : Validate hits using primary cells (e.g., human lung fibroblasts) and 3D organoid models.

- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding to refine structure-activity relationships (SAR) .

Q. What computational tools are effective for SAR optimization of quinolinone acetamides?

- Methodological Answer :

- Molecular docking : Screen against targets like TGF-βR1 (PDB: 3KFD) to prioritize substituents enhancing binding affinity.

- QSAR models : Use CoMFA or machine learning to correlate electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity .

- ADMET prediction : Tools like SwissADME or pkCSM predict bioavailability and toxicity early in optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.